(2R,3R)-Butanediol

説明

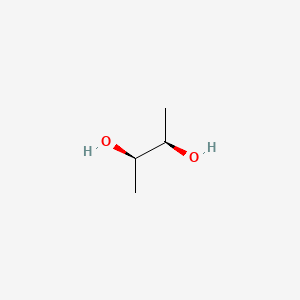

(R,R)-butane-2,3-diol is a metabolite found in or produced by Saccharomyces cerevisiae.

Structure

3D Structure

特性

IUPAC Name |

(2R,3R)-butane-2,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10O2/c1-3(5)4(2)6/h3-6H,1-2H3/t3-,4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWBTYPJTUOEWEK-QWWZWVQMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801026532, DTXSID801031371 | |

| Record name | rel-(2R,3R)-2,3-Butanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801026532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2R,3R)-2,3-Butanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801031371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

90.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | (2R,3R)-2,3-Butanediol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033007 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

77.00 to 78.00 °C. @ 10.00 mm Hg | |

| Record name | (2R,3R)-2,3-Butanediol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033007 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

24347-58-8, 6982-25-8 | |

| Record name | (2R,3R)-Butanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24347-58-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Butanediol, threo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006982258 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Butanediol, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024347588 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | rel-(2R,3R)-2,3-Butanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801026532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2R,3R)-2,3-Butanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801031371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R,R)-(-)-butane-2,3-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.973 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3-BUTANEDIOL, THREO- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6510BGK6C5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,3-BUTANEDIOL, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OR02B2286A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | (2R,3R)-2,3-Butanediol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033007 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

19.7 °C | |

| Record name | (2R,3R)-2,3-Butanediol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033007 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

(2R,3R)-Butanediol chemical and physical properties

An In-depth Technical Guide to the Chemical and Physical Properties of (2R,3R)-Butanediol

Introduction

This compound, an organic compound with the formula (CH₃CHOH)₂, is a stereoisomer of 2,3-butanediol. It is classified as a vicinal diol, or glycol, and exists as a colorless liquid at room temperature.[1] This particular stereoisomer is of significant interest in various fields due to its production by numerous microorganisms through butanediol fermentation.[1] It is found naturally in substances like cocoa butter and sweet corn.[1] Its applications are diverse, ranging from being a precursor for plastics and pesticides to its use in the chromatographic resolution of carbonyl compounds.[1] This technical guide provides a comprehensive overview of the core chemical and physical properties of this compound, intended for researchers, scientists, and professionals in drug development.

Chemical Structure

The chemical structure of this compound features two chiral centers at carbons 2 and 3, both with an 'R' configuration.

References

(2R,3R)-Butanediol: A Technical Guide to Natural Sources and Microbial Production

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2R,3R)-Butanediol, a stereoisomer of 2,3-butanediol, is a chiral molecule with significant potential in the chemical and pharmaceutical industries. Its applications range from the synthesis of specialty chemicals and polymers to its use as a precursor for chiral drugs. This technical guide provides an in-depth overview of the natural sources of this compound and a detailed exploration of its microbial production, focusing on key producing organisms, fermentation strategies, and analytical methodologies.

Natural Sources of this compound

This compound is found in a variety of natural sources, often as a product of fermentation or metabolic processes in plants and microorganisms. Its presence has been reported in:

-

Plants: The volatile organic compounds emitted by some plants, such as in Arabidopsis thaliana, have been found to contain this compound. It is suggested to play a role in plant defense mechanisms and communication. For instance, certain rhizobacteria produce this compound, which can induce systemic tolerance to drought in plants[1][2].

-

Fermented Foods and Beverages: As a product of microbial activity, this compound can be found in fermented products like traditional balsamic vinegar[3]. The concentration and stereoisomeric ratio of 2,3-butanediol can vary depending on the microorganisms involved in the fermentation and the aging process[3].

While present in nature, the concentrations of this compound in these sources are generally low, making direct extraction economically unfeasible for large-scale industrial applications. Consequently, microbial fermentation has emerged as the most promising route for its production.

Microbial Producers of this compound

A diverse range of microorganisms are capable of producing 2,3-butanediol, with some strains exhibiting a high stereospecificity for the (2R,3R)-isomer. Key producers include species from the genera Paenibacillus and Bacillus. These bacteria are often preferred for industrial applications due to their non-pathogenic nature.

Quantitative Production of this compound by Microbial Fermentation

The following table summarizes the quantitative data for this compound production by various microbial strains under different fermentation conditions.

| Microorganism | Substrate | Fermentation Mode | Titer (g/L) | Yield (g/g) | Productivity (g/L/h) | Reference |

| Paenibacillus polymyxa DSM 365 | Glucose + Yeast Extract | Fed-Batch | 111 | - | 2.06 | [4] |

| Paenibacillus polymyxa DSM 365 | Tryptone, Glycerol | Fed-Batch | 68.54 | 0.34 | 0.70 | |

| Paenibacillus polymyxa MDBDO | Glucose | Fed-Batch | 77.3 | - | - | |

| Paenibacillus polymyxa ATCC 842 | Glucose + Crude Yeast Extract | Fed-Batch | 30 | 0.80 (fermentation yield) | - | |

| Paenibacillus polymyxa DSM 365 | Glucose | Batch | 43.8 | 0.43 | - | |

| Paenibacillus polymyxa PM 3605 | Crude Glycerol + Molasses | Shake Flask | 19 | - | - | |

| Bacillus subtilis CS13 | Sucrose | Fed-Batch | 132.4 | 0.45 | 2.45 | |

| Bacillus subtilis GD5 | Sucrose | Fed-Batch | 42.31 | 0.52 | 0.33 | |

| Bacillus subtilis (Engineered) | Glycerol | Batch | - | 0.28 (mol/mol) | - |

Metabolic Pathway for this compound Synthesis

The biosynthesis of this compound in microorganisms typically starts from pyruvate, a central metabolite derived from glycolysis. The pathway involves a series of enzymatic reactions, with the final step determining the stereochemistry of the product. In high-yielding producers like Paenibacillus polymyxa, the pathway is highly specific for the (2R,3R)-isomer.

Caption: Metabolic pathway for this compound synthesis from glucose.

Experimental Protocols

This section provides a representative protocol for the production and quantification of this compound using a microbial fermentation process.

Microbial Fermentation for this compound Production

This protocol is based on fed-batch fermentation of Paenibacillus polymyxa.

4.1.1. Media Composition

-

Seed Medium (per liter):

-

Glucose: 20 g

-

Yeast Extract: 5 g

-

Tryptone: 10 g

-

NaCl: 5 g

-

pH: 7.0

-

-

Fermentation Medium (per liter):

-

Glucose: 100 g (initial concentration)

-

Yeast Extract: 10 g

-

(NH₄)₂SO₄: 3 g

-

K₂HPO₄: 2 g

-

KH₂PO₄: 2 g

-

MgSO₄·7H₂O: 0.2 g

-

Trace element solution: 1 ml

-

pH: 6.5

-

-

Feeding Solution:

-

Concentrated glucose solution (e.g., 500 g/L)

-

4.1.2. Fermentation Procedure

-

Inoculum Preparation: Inoculate a single colony of Paenibacillus polymyxa into a flask containing the seed medium. Incubate at 37°C with shaking at 200 rpm for 12-16 hours.

-

Bioreactor Setup: Prepare a 2 L bioreactor containing 1 L of fermentation medium. Sterilize the bioreactor and medium.

-

Inoculation: Inoculate the bioreactor with the seed culture (typically 5-10% v/v).

-

Fermentation Conditions:

-

Temperature: 37°C

-

pH: Maintain at 6.5 by automatic addition of 2M NaOH or 2M H₂SO₄.

-

Aeration: Maintain a micro-aerobic condition by supplying air at a low flow rate (e.g., 0.2 vvm).

-

Agitation: 200-400 rpm.

-

-

Fed-Batch Strategy: Monitor the glucose concentration periodically. When the glucose level drops to a certain threshold (e.g., 20 g/L), feed the concentrated glucose solution to maintain the glucose concentration within an optimal range.

-

Sampling: Collect samples at regular intervals for the analysis of cell growth (OD₆₀₀), glucose consumption, and this compound concentration.

Quantification of this compound Stereoisomers

Gas Chromatography-Mass Spectrometry (GC-MS) with a chiral column is the standard method for the separation and quantification of 2,3-butanediol stereoisomers.

4.2.1. Sample Preparation

-

Centrifuge the fermentation broth sample to remove microbial cells.

-

Filter the supernatant through a 0.22 µm syringe filter.

-

Perform a liquid-liquid extraction of the supernatant with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic phase over anhydrous sodium sulfate and concentrate it under a stream of nitrogen.

-

Derivatize the sample if necessary (e.g., trimethylsilylation) to improve volatility and chromatographic separation.

4.2.2. GC-MS Analysis

-

Gas Chromatograph: Equipped with a chiral capillary column (e.g., a cyclodextrin-based column).

-

Injection: 1 µL of the prepared sample.

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 2 min.

-

Ramp: 5°C/min to 180°C.

-

Hold: 5 min at 180°C.

-

-

Carrier Gas: Helium.

-

Mass Spectrometer: Operate in scan mode or selected ion monitoring (SIM) mode for higher sensitivity and specificity.

-

Quantification: Use a calibration curve prepared with authentic standards of this compound. An internal standard can be used for improved accuracy.

Experimental and Analytical Workflow

The following diagram illustrates the general workflow for the microbial production and analysis of this compound.

Caption: General workflow for microbial production and analysis of this compound.

Conclusion

The microbial production of this compound offers a promising and sustainable alternative to chemical synthesis. Significant progress has been made in identifying and engineering high-producing, non-pathogenic bacterial strains such as Paenibacillus polymyxa and Bacillus subtilis. Optimization of fermentation conditions, particularly through fed-batch strategies, has led to high titers, yields, and productivities. The detailed protocols and analytical methods provided in this guide serve as a valuable resource for researchers and professionals in the field, facilitating further advancements in the efficient and scalable production of this valuable chiral molecule for various industrial and pharmaceutical applications.

References

- 1. 2R,3R-butanediol, a bacterial volatile produced by Pseudomonas chlororaphis O6, is involved in induction of systemic tolerance to drought in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Determination of 2,3-butanediol and 2-hydroxybutanone stereoisomers in batteries of traditional balsamic vinegar - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Enhanced fed-batch fermentation of 2,3-butanediol by Paenibacillus polymyxa DSM 365 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of (2R,3R)-Butanediol in Microbial Metabolism: A Technical Guide

For: Researchers, Scientists, and Drug Development Professionals

Abstract

(2R,3R)-Butanediol, a chiral compound with significant industrial applications, is a key product of mixed-acid fermentation in a variety of microorganisms. Its biosynthesis is intricately linked to central carbon metabolism, redox balance, and cellular stress response. This technical guide provides an in-depth exploration of the metabolic pathways leading to this compound production, the key enzymes involved, and the regulatory mechanisms that govern its synthesis. Furthermore, this document details common experimental protocols for the quantification of this compound and the characterization of its biosynthetic enzymes. Quantitative data from various microbial production platforms are summarized, and key metabolic and experimental workflows are visualized to facilitate a comprehensive understanding of this important metabolic process.

Introduction

2,3-Butanediol (BDO) is a four-carbon diol with three possible stereoisomers: (2R,3R)-BDO, (2S,3S)-BDO, and meso-BDO. The (2R,3R) stereoisomer, in particular, serves as a valuable chiral building block in the synthesis of pharmaceuticals and other fine chemicals, and also finds applications as an antifreeze agent and a potential biofuel.[1] Microbial fermentation offers a sustainable and stereospecific route to (2R,3R)-BDO production, making it an attractive alternative to chemical synthesis.[2]

The microbial synthesis of 2,3-butanediol is primarily a strategy to mitigate intracellular acidification and to regulate the NADH/NAD+ ratio, particularly under oxygen-limiting conditions.[3] By converting acidic pyruvate into the neutral compound 2,3-butanediol, microbes can maintain a stable internal pH. The pathway also serves as a carbon and energy storage mechanism.[4] A diverse range of bacteria, including species of Klebsiella, Bacillus, and Paenibacillus, are natural producers of 2,3-butanediol.[4] Metabolic engineering efforts have also focused on introducing and optimizing the 2,3-BDO pathway in non-native hosts like Escherichia coli and Saccharomyces cerevisiae.

This guide will delve into the technical details of this compound metabolism, providing researchers and drug development professionals with a comprehensive resource to support their work in this field.

The this compound Metabolic Pathway

The biosynthesis of this compound from glucose begins with glycolysis, which generates the key precursor, pyruvate. The core of the pathway then consists of a three-step enzymatic conversion of pyruvate to 2,3-butanediol.

Key Enzymes and Reactions

The central pathway for 2,3-butanediol production is encoded by the budABC operon in many bacteria, such as Klebsiella pneumoniae.

-

α-Acetolactate Synthase (ALS) : This enzyme, encoded by the budB gene, catalyzes the condensation of two molecules of pyruvate to form α-acetolactate. This is the first committed step in the pathway.

-

α-Acetolactate Decarboxylase (ALDC) : Encoded by the budA gene, ALDC decarboxylates α-acetolactate to produce acetoin. In some organisms, α-acetolactate can be non-enzymatically decarboxylated to diacetyl, especially in the presence of oxygen. Diacetyl can then be reduced to acetoin by diacetyl reductase.

-

This compound Dehydrogenase (BDH) : This crucial enzyme, encoded by the budC gene, stereospecifically reduces acetoin to this compound, utilizing NADH as a cofactor. The stereospecificity of the final product is determined by the specific type of butanediol dehydrogenase present in the microorganism.

The overall pathway from pyruvate to this compound can be summarized as follows:

2 Pyruvate → α-Acetolactate + CO₂ α-Acetolactate → Acetoin + CO₂ Acetoin + NADH + H⁺ → this compound + NAD⁺

Metabolic Regulation

The expression of the genes involved in this compound synthesis is tightly regulated in response to environmental cues. In Klebsiella pneumoniae, the budABC operon is subject to transcriptional regulation that allows the cell to balance carbon flux between different fermentation pathways. Factors such as pH, oxygen availability, and the concentration of metabolic intermediates influence the expression of these genes. For instance, low pH is an effective inducer for the enzymes involved in 2,3-BDO biosynthesis.

Signaling Pathway

Quantitative Data on this compound Production

The production of this compound varies significantly depending on the microbial host, genetic modifications, and fermentation conditions. The following tables summarize key production parameters from various studies.

Table 1: this compound Production in Wild-Type and Engineered Microorganisms

| Microorganism | Genetic Modification | Substrate | Titer (g/L) | Yield (g/g) | Productivity (g/L/h) | Optical Purity (%) |

| Klebsiella pneumoniae | Wild-type | Glucose | 150 | 0.45 | 1.5 | >98 |

| Bacillus subtilis | Wild-type | Glucose | 5.88 | 0.43 | 0.2 | ~100 |

| Paenibacillus polymyxa | Wild-type | Glucose | 70.3 | 0.47 | 0.98 | >98 |

| Escherichia coli | Engineered | Glucose | 120 | 0.41 | 1.25 | >99 |

| Saccharomyces cerevisiae | Engineered | Glucose | 178 | 0.48 | 2.64 | >99 |

Note: The values presented are approximations from various literature sources and can vary based on specific experimental conditions.

Table 2: Kinetic Properties of Key Enzymes in the this compound Pathway

| Enzyme | Microorganism | Substrate | Km (mM) | Vmax (U/mg) |

| α-Acetolactate Synthase | Acetobacter pasteurianus | Pyruvate | 31.8 | 0.0029 (µM/min) |

| This compound Dehydrogenase | Rhodococcus erythropolis | Diacetyl | 0.1 | 11.3 |

| This compound Dehydrogenase | Rhodococcus erythropolis | (R)-Acetoin | - | - |

| This compound Dehydrogenase | Rhodococcus erythropolis | This compound | 0.58 | 5.9 |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound metabolism.

Quantification of this compound

Method: High-Performance Liquid Chromatography (HPLC)

-

Sample Preparation: Centrifuge the culture broth to remove cells. Filter the supernatant through a 0.22 µm syringe filter.

-

Chromatographic Conditions:

-

Column: A chiral column suitable for separating stereoisomers (e.g., a cyclodextrin-based column).

-

Mobile Phase: Isocratic elution with a mixture of aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile). The exact ratio should be optimized for the specific column.

-

Flow Rate: Typically 0.5 - 1.0 mL/min.

-

Column Temperature: Controlled, often around 25-40°C.

-

Detector: Refractive Index Detector (RID) is commonly used for quantifying sugars and alcohols.

-

-

Quantification: Prepare a standard curve using pure this compound. The concentration in the samples is determined by comparing the peak area with the standard curve.

Enzyme Activity Assays

4.2.1. α-Acetolactate Synthase (ALS) Activity Assay

This assay measures the formation of acetoin from pyruvate.

-

Reaction Mixture: Prepare a reaction buffer containing sodium phosphate buffer (pH 6.5), 100 mM sodium pyruvate, 0.5 mM MgCl₂, and 1 mM thiamine pyrophosphate (TPP).

-

Enzyme Reaction: Add the cell-free extract or purified enzyme to the reaction mixture and incubate at a specific temperature (e.g., 37°C) for a defined period (e.g., 20 minutes).

-

Stopping the Reaction: Add 50% sulfuric acid to stop the enzymatic reaction and to decarboxylate the α-acetolactate to acetoin. Incubate at 55°C for 30 minutes.

-

Colorimetric Detection: Add 0.5% creatine and 5% α-naphthol to the mixture and incubate at 37°C for 30 minutes to develop a colored product.

-

Measurement: Measure the absorbance at 520 nm. One unit of ALS activity is defined as the amount of enzyme that produces 1 µmol of acetoin per minute under the assay conditions.

4.2.2. This compound Dehydrogenase (BDH) Activity Assay

This assay measures the NADH-dependent reduction of acetoin or the NAD⁺-dependent oxidation of this compound.

-

Reduction Assay (Acetoin to Butanediol):

-

Reaction Mixture: Prepare a reaction buffer (e.g., PIPES buffer, pH 6.5) containing acetoin and NADH.

-

Measurement: Initiate the reaction by adding the enzyme. Monitor the decrease in absorbance at 340 nm due to the oxidation of NADH to NAD⁺.

-

-

Oxidation Assay (Butanediol to Acetoin):

-

Reaction Mixture: Prepare a reaction buffer (e.g., CAPS buffer, pH 10.0) containing this compound and NAD⁺.

-

Measurement: Initiate the reaction by adding the enzyme. Monitor the increase in absorbance at 340 nm due to the reduction of NAD⁺ to NADH.

-

-

Calculation: The enzyme activity is calculated based on the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹ at 340 nm).

Experimental Workflow

References

- 1. journals.asm.org [journals.asm.org]

- 2. 2,3-Butanediol Production by Acetogenic Bacteria, an Alternative Route to Chemical Synthesis, Using Industrial Waste Gas - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A rapid and sensitive enzymatic assay for 2,3-butanediol - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Characterization of a (2R,3R)-2,3-Butanediol Dehydrogenase from Rhodococcus erythropolis WZ010 - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Industrial Applications of Enantiomerically Pure 2,3-Butanediol

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

2,3-Butanediol (2,3-BDO) is a versatile, bio-based platform chemical with significant potential across a multitude of industries. As a four-carbon diol, it exists in three stereoisomeric forms: (2R,3R)-BDO, (2S,3S)-BDO, and meso-2,3-BDO.[1][2] The ability to produce these stereoisomers in an enantiomerically pure form is critical, as the specific chirality of the molecule dictates its physical properties and suitability for high-value applications.[3] This technical guide explores the diverse industrial applications of enantiomerically pure 2,3-BDO, detailing its role as a chiral building block in pharmaceuticals, a monomer in advanced polymers, a precursor to biofuels, and a functional ingredient in cosmetics and agriculture. This document provides an in-depth overview of the synthesis, properties, and applications, supported by quantitative data, detailed experimental protocols, and process visualizations.

Introduction to 2,3-Butanediol and its Stereoisomers

2,3-Butanediol, also known as 2,3-butylene glycol, is an organic compound with the chemical formula C₄H₁₀O₂.[4] It features two chiral centers, giving rise to three distinct stereoisomers: a pair of enantiomers, D-(-)-(2R,3R)-2,3-butanediol and L-(+)-(2S,3S)-2,3-butanediol, and an achiral diastereomer, meso-2,3-butanediol.[1] While traditionally produced via petrochemical routes from butene oxide under high temperature and pressure, these methods yield a mixture of isomers and are energy-intensive.

The growing demand for sustainable and green chemistry has spurred significant research into the microbial fermentation of renewable feedstocks (such as glucose, glycerol, and lignocellulosic biomass) to produce 2,3-BDO. This biological pathway offers a key advantage: the potential to produce specific, optically pure stereoisomers by selecting or engineering specific microbial strains. The distinct spatial arrangement of the hydroxyl and methyl groups in each stereoisomer leads to different physical and chemical properties, which in turn unlocks unique industrial applications.

Table 1: Physicochemical Properties of 2,3-Butanediol Stereoisomers

| Property | (2R,3R)-2,3-BDO | (2S,3S)-2,3-BDO | meso-2,3-BDO | General (Mixture) |

| CAS Number | 24347-58-8 | 19132-06-0 | 5341-95-7 | 513-85-9 |

| Molar Mass (g·mol⁻¹) | 90.122 | 90.122 | 90.122 | 90.122 |

| Appearance | Colorless Liquid | Colorless Liquid | Colorless Liquid | Colorless Liquid |

| Density (g/mL) | ~0.987 | ~0.987 | ~0.987 | 0.987 |

| Boiling Point (°C) | ~177-182 | ~177-182 | 190-192 | 177 |

| Melting Point (°C) | -60 (Freezing Point) | -30 | 19 | 19 |

| Solubility in Water | Miscible | Miscible | Miscible | Miscible |

Potential Industrial Applications

The unique properties of each 2,3-BDO stereoisomer make them valuable for specific industrial processes.

Chemical Synthesis and Platform Chemicals

Optically active 2,3-BDO is a valuable chiral building block for the asymmetric synthesis of high-value chemicals and pharmaceutical intermediates.

-

1,3-Butadiene: Dehydration of 2,3-BDO yields 1,3-butadiene, a critical monomer for the production of synthetic rubber. Bio-based production of 1,3-butadiene from 2,3-BDO is a sustainable alternative to petroleum-based methods.

-

Methyl Ethyl Ketone (MEK): Acid-catalyzed dehydration of 2,3-BDO can produce MEK, a widely used industrial solvent and chemical intermediate.

-

Other Derivatives: 2,3-BDO can be converted into other useful chemicals such as diacetyl (a food flavoring agent), isobutyraldehyde, and acetoin.

Polymer and Plastics Industry

2,3-BDO serves as a bio-based monomer for creating novel polymers with tailored properties.

-

Polyurethanes (TPUs): The stereochemistry of 2,3-BDO used as a chain extender dramatically influences the properties of thermoplastic polyurethanes. The meso isomer, with its favorable orientation of methyl side chains, facilitates strong hydrogen bonding and the formation of crystalline hard segments, resulting in TPUs with superior mechanical and thermomechanical properties. Conversely, the chiral (+)- and (−)- isomers lead to less structured polymers with lower mechanical strength. The meso isomer is specifically used with naphthalene-1,5-diisocyanate to produce the hard-rubber product Vulkollan.

-

Polyesters: 2,3-BDO can be reacted with dicarboxylic acids to synthesize polyesters. While the secondary alcohol groups and methyl branches can reduce reactivity and crystallinity, it has been successfully used to create semicrystalline polyesters from long-chain aliphatic monomers. These bio-based polyesters have potential applications in biodegradable plastics.

Biofuels and Fuel Additives

2,3-BDO and its derivatives are promising candidates for the next generation of biofuels.

-

Fuel Additive: Due to its high heat of combustion, 2,3-BDO can be used as a fuel additive to improve the performance of gasoline and diesel engines.

-

Bio-jet Fuel: A key application is the conversion of 2,3-BDO into C8–C16 alkanes, which fall within the bio-jet fuel range. This is typically achieved through a multi-step process involving dehydration to olefins, followed by oligomerization and hydrogenation. This hybrid biological-catalytic pathway demonstrates high carbon recovery and is a promising approach for producing sustainable aviation fuel.

Pharmaceutical, Cosmetic, and Food Industries

The low toxicity and specific physical properties of 2,3-BDO isomers make them suitable for consumer product applications.

-

Pharmaceutical Intermediates: Optically pure 2,3-BDO is a valuable precursor for synthesizing complex chiral molecules used in pharmaceuticals.

-

Antifreeze Agents: The levo-form, (2R,3R)-2,3-BDO, has a very low freezing point of approximately -60°C, making it a highly effective and potentially bio-compatible antifreeze agent.

-

Humectants: With its ability to form hydrogen bonds, 2,3-BDO acts as a humectant, retaining moisture in products like lotions and creams in the cosmetics industry.

-

Flavoring Agents: The derivative diacetyl, obtained from 2,3-BDO, is used as a flavoring agent in various food products.

Agriculture

Recent studies have shown that 2,3-BDO can act as a plant growth-promoting agent. Fed-batch fermentation broth containing highly pure R,R-2,3-BDO has been shown to significantly stimulate the growth of soybean and strawberry seedlings.

Production of Enantiomerically Pure 2,3-Butanediol

Microbial fermentation is the most promising route for producing optically pure 2,3-BDO. By selecting or engineering microorganisms with stereospecific butanediol dehydrogenases (BDH), it is possible to direct the synthesis towards a specific isomer.

Table 2: Examples of Microbial Production of Enantiomerically Pure 2,3-Butanediol

| Microorganism | Stereoisomer Produced | Substrate | Titer (g/L) | Yield (g/g) | Optical Purity (%) | Reference |

| Corynebacterium glutamicum (engineered) | (2R,3R)-2,3-BDO | Glucose | 144.9 | 0.429 | >99 | |

| Enterobacter cloacae (engineered) | (2R,3R)-2,3-BDO | Glucose | 152 | N/A | High | |

| Paenibacillus polymyxa DSM 365 | (2R,3R)-2,3-BDO | Glucose | 111 | N/A | High | |

| Serratia marcescens (engineered) | (2R,3R)-2,3-BDO | Glucose | 89.81 | N/A | ~97.7 | |

| Bacillus subtilis GD5 | (R,R)-2,3-BD | Sucrose | 5.88 | 0.43 | ~100 | |

| Escherichia coli (engineered) | (2R,3R)-2,3-BDO | Glucose | 30.5 | ~0.38 | >99 |

Key Experimental Protocols

Protocol 1: General Fed-Batch Fermentation for (2R,3R)-2,3-BDO Production

This protocol is a generalized procedure based on common practices for microbial 2,3-BDO production.

-

Strain and Inoculum Preparation:

-

Use an engineered strain, such as C. glutamicum or P. polymyxa, known to produce high-titer, optically pure (2R,3R)-2,3-BDO.

-

Prepare a seed culture by inoculating a single colony into a seed medium (e.g., Luria-Bertani broth) and incubating at 30-37°C with shaking at 200-250 rpm for 12-18 hours.

-

-

Bioreactor Setup and Medium:

-

Prepare the fermentation medium in a sterilized bioreactor. A typical medium contains a carbon source (e.g., 100 g/L glucose), a nitrogen source (e.g., yeast extract, corn steep liquor), phosphate source (e.g., KH₂PO₄, K₂HPO₄), and trace elements.

-

Inoculate the bioreactor with the seed culture (typically 5-10% v/v).

-

-

Fermentation Conditions:

-

Temperature: Maintain at 30-37°C.

-

pH: Control at a setpoint between 6.0 and 7.0 using automated addition of an acid (e.g., 2M H₂SO₄) and a base (e.g., 5M NaOH or aqueous ammonia).

-

Aeration: Maintain dissolved oxygen (DO) at a specific level (e.g., 10-30% saturation) by adjusting the agitation speed (e.g., 300-800 rpm) and aeration rate (e.g., 1-2 vvm). Low oxygen conditions often favor 2,3-BDO production over other byproducts.

-

-

Fed-Batch Strategy:

-

Monitor the concentration of the carbon source (e.g., glucose) using offline measurements or online sensors.

-

When the initial carbon source is nearly depleted, initiate feeding with a highly concentrated solution (e.g., 600-800 g/L glucose) to maintain the substrate concentration at a low level, avoiding substrate inhibition while sustaining cell growth and product formation.

-

-

Sampling and Analysis:

-

Withdraw samples aseptically at regular intervals to measure cell density (OD₆₀₀), substrate concentration, and product (2,3-BDO and byproducts) concentration.

-

Protocol 2: Synthesis of Polyesters via Polycondensation

This protocol is adapted from methodologies for synthesizing polyesters from 2,3-BDO and long-chain diesters.

-

Reactant Preparation:

-

In a round-bottom flask suitable for vacuum, combine the di-ester monomer (e.g., Dimethyl 1,18-octadecanedioate, 1.0 equivalent), the specific 2,3-BDO stereoisomer (2.5 equivalents), and a catalyst (e.g., Dibutyltin oxide (DBTO), 1.0 mol %).

-

Degas the mixture under vacuum to remove air and moisture.

-

-

Transesterification (Step 1):

-

Heat the reaction mixture under a nitrogen atmosphere with stirring.

-

Stage 1: Heat at 150°C for 2 hours.

-

Stage 2: Increase temperature to 180°C and maintain for 18-24 hours to drive the transesterification reaction and remove the methanol byproduct.

-

-

Polycondensation (Step 2):

-

To remove excess 2,3-BDO and drive the polymerization, gradually reduce the pressure. For example, reduce to 10 mbar over 3 hours.

-

Apply a high vacuum (e.g., 0.05 mbar) and continue heating at 180-220°C for an extended period (e.g., 24-48 hours) to increase the molecular weight of the polyester.

-

-

Product Recovery:

-

Cool the reactor to room temperature. The resulting polymer can be removed and used as is or purified further if necessary.

-

Protocol 3: GC-MS Analysis of 2,3-Butanediol Stereoisomers

This protocol outlines a method for the separation and quantification of 2,3-BDO stereoisomers.

-

Sample Preparation (Extraction):

-

To 1-2 mL of the aqueous sample (e.g., fermentation broth), add an internal standard (e.g., 1,3-butanediol).

-

Facilitate extraction by adding a salt to increase the ionic strength of the matrix ('salting out').

-

Add an organic solvent (e.g., ethyl ether), vortex vigorously, and centrifuge to separate the phases.

-

Carefully collect the organic (upper) layer containing the 2,3-BDO.

-

-

Derivatization (Optional but often required for chiral separation):

-

For enhanced separation of enantiomers, the hydroxyl groups can be derivatized using a chiral derivatizing agent.

-

-

Gas Chromatography-Mass Spectrometry (GC-MS) Conditions:

-

Gas Chromatograph: Equipped with a split/splitless injector.

-

Column: A chiral capillary column is essential for separating the (2R,3R) and (2S,3S) enantiomers from each other and from the meso form. An example is a Varian CP-Chirasil-DEX CB column.

-

Carrier Gas: Helium at a constant flow rate.

-

Injector Temperature: 250°C.

-

Oven Temperature Program: An example program would be: hold at 50°C for 2 min, ramp at 2°C/min to 180°C, and hold for 5 min.

-

Mass Spectrometer: Operate in electron ionization (EI) mode with scan mode or selected ion monitoring (SIM) for higher sensitivity and specificity.

-

-

Quantification:

-

Identify peaks based on their retention times and mass spectra compared to pure standards of each stereoisomer.

-

Quantify the concentration of each isomer by integrating the peak area and comparing it against a calibration curve constructed with known concentrations of standards and the internal standard.

-

Visualizing Key Pathways and Workflows

Diagram 1: Microbial Biosynthesis of 2,3-Butanediol Stereoisomers

Caption: Key enzymatic steps in the microbial conversion of pyruvate to 2,3-BDO stereoisomers.

Diagram 2: Experimental Workflow for Production and Analysis

Caption: General workflow from microbial production to purification and chiral analysis of 2,3-BDO.

Diagram 3: Conversion of 2,3-BDO to Industrial Chemicals

Caption: Key chemical conversion pathways from 2,3-BDO to valuable industrial derivatives.

References

A Technical Guide to the History and Discovery of (2R,3R)-Butanediol

This in-depth technical guide provides a comprehensive overview of the history, discovery, and research surrounding (2R,3R)-butanediol. Tailored for researchers, scientists, and drug development professionals, this document delves into the key scientific milestones, from early observations to modern production methods. It includes detailed experimental protocols, quantitative data, and visualizations of relevant metabolic and signaling pathways.

Part 1: A Historical Journey of this compound Research

The story of this compound is intrinsically linked to the early days of microbiology and biochemistry. Its discovery was not a singular event but rather a gradual unraveling of a key metabolic pathway in various microorganisms.

The Dawn of Discovery: The Voges-Proskauer Test

The first clues leading to the discovery of 2,3-butanediol came from the field of bacterial identification. In 1898, German bacteriologists Daniel Voges and Bernhard Proskauer described a colorimetric reaction that occurred when potassium hydroxide was added to certain bacterial cultures.[1][2] This test, which produced a characteristic red color, became known as the Voges-Proskauer (VP) test and was used to differentiate between various enteric bacteria.[1][3] Initially, the chemical basis of this reaction was unknown.

Harden and Walpole's Landmark Identification

The pivotal moment in the history of 2,3-butanediol research came in 1906 when Arthur Harden and his colleague, Walpole, investigated the fermentation of glucose by Bacillus lactis aerogenes (now known as Klebsiella pneumoniae). They were the first to definitively identify 2,3-butanediol as a major product of this fermentation.[4] Their work also shed light on the VP test, as they discovered that the reaction was due to the presence of acetylmethylcarbinol (acetoin), a precursor to 2,3-butanediol. Harden later demonstrated that acetoin, in the presence of a strong base and oxygen, is oxidized to diacetyl, which then reacts with guanidine compounds in the peptone-containing media to produce the characteristic red color.

Unraveling the Metabolic Pathway

Following Harden and Walpole's discovery, prominent microbiologists like A.J. Kluyver and H.J.L. Donker made significant contributions to understanding the butanediol fermentation pathway. They helped to establish the overall stoichiometry of the reaction and to place it within the broader context of microbial metabolism. It became understood that butanediol fermentation is a type of anaerobic fermentation where glucose is converted to 2,3-butanediol, producing less acid than mixed-acid fermentation.

A Strategic Chemical: World War II and the Rise of Industrial Interest

The industrial significance of 2,3-butanediol came to the forefront during World War II. The compound was identified as a key precursor for the production of 1,3-butadiene, the monomer used to synthesize synthetic rubber, a critical material for the war effort. This led to a surge in research aimed at optimizing the fermentative production of 2,3-butanediol from various feedstocks, including sugarcane molasses.

The Stereochemical Frontier: Post-War Developments

After the war, research on 2,3-butanediol became more nuanced, with a growing focus on the production of specific stereoisomers. It was recognized that 2,3-butanediol exists in three forms: the enantiomeric pair (2R,3R)- and (2S,3S)-butanediol, and the meso-form. The (2R,3R)-isomer, in particular, gained attention for its potential applications, including as an antifreeze agent due to its low freezing point. This shift in focus spurred the development of methods for the stereospecific synthesis and analysis of 2,3-butanediol isomers.

Part 2: A Quantitative Look at this compound Production

The efficiency of this compound production has dramatically increased from the early days of its discovery to the highly optimized processes of today. This section presents a comparative summary of production yields and the physicochemical properties of the different stereoisomers.

Historical vs. Modern Production Yields

Early research laid the groundwork for understanding the fermentation process, but the yields were modest compared to what is achievable with modern biotechnology. The following table provides a glimpse into the evolution of 2,3-butanediol production.

| Organism | Carbon Source | Fermentation Type | 2,3-Butanediol Titer (g/L) | Yield (g/g) | Year | Reference |

| Klebsiella pneumoniae | Glucose | Batch | 52.4 | 0.45 | 2006 | |

| Klebsiella pneumoniae | Glucose | Fed-batch | 92.4 | 0.49 | 2006 | |

| Klebsiella pneumoniae | Molasses | Fed-batch (Oxygen limited) | ~150 | - | Recent | |

| Klebsiella pneumoniae SRM2 (mutant) | Glycerol | Batch | 32.3 | 0.59 | Recent | |

| Klebsiella pneumoniae SRM2 (mutant) | Glycerol | Fed-batch | 77.5 | - | Recent | |

| Bacillus licheniformis MW3 (ΔbudC) | Glucose | Fed-batch | 123.7 ((2R,3R)-2,3-BD) | - | Recent |

Physicochemical Properties of 2,3-Butanediol Stereoisomers

The different stereoisomers of 2,3-butanediol possess distinct physical properties, which are crucial for their separation and specific applications.

| Property | (2R,3R)-(-)-2,3-Butanediol | (2S,3S)-(+)-2,3-Butanediol | meso-2,3-Butanediol |

| CAS Number | 24347-58-8 | 19132-06-0 | 5341-95-7 |

| Molar Mass ( g/mol ) | 90.12 | 90.12 | 90.12 |

| Melting Point (°C) | 19 | 19 | 7.6 |

| Boiling Point (°C) | 177-179 | 178-180 | 182-184 |

| Density (g/mL at 20°C) | ~0.987 | ~0.987 | ~1.002 |

| Specific Rotation ([α]D) | -13.0° | +13.0° | 0° |

Part 3: Foundational Experimental Protocols

This section provides detailed methodologies for key experiments that have been central to the research and production of this compound, from historical identification to modern analytical techniques.

Historical Protocol: The Voges-Proskauer Test for Acetoin Detection

This protocol is based on the Barritt modification, which increased the sensitivity of the original test.

Objective: To detect the production of acetoin, a precursor of 2,3-butanediol, by a bacterial culture.

Materials:

-

MR-VP broth (containing buffered peptone, glucose, and dipotassium phosphate)

-

18-24 hour pure bacterial culture

-

Sterile test tubes

-

Barritt's Reagent A (5% α-naphthol in absolute ethanol)

-

Barritt's Reagent B (40% potassium hydroxide in water)

Procedure:

-

Inoculate a tube of MR-VP broth with a light inoculum from the pure bacterial culture.

-

Incubate the tube aerobically at 37°C for 24 hours.

-

After incubation, transfer approximately 1 mL of the broth to a clean test tube.

-

Add 6 drops of Barritt's Reagent A to the test tube and mix well.

-

Add 2 drops of Barritt's Reagent B to the test tube and shake vigorously to aerate the mixture.

-

Allow the tube to stand for 15-30 minutes, observing for a color change.

Interpretation of Results:

-

Positive: Development of a red or pink color at the surface of the medium indicates the presence of acetoin.

-

Negative: No color change or the development of a yellow-brown color indicates the absence of acetoin.

Historical Protocol: Fermentation of Glucose by Klebsiella pneumoniae (circa early 20th Century)

This protocol is a representation of the early fermentation experiments.

Objective: To produce 2,3-butanediol through the fermentation of glucose by Klebsiella pneumoniae.

Materials:

-

Culture of Klebsiella pneumoniae

-

Fermentation medium (e.g., a solution containing glucose, peptone, and mineral salts)

-

Fermentation vessel (e.g., a large flask with a cotton plug to allow for gas exchange)

-

Incubator

Procedure:

-

Prepare the fermentation medium and sterilize it by autoclaving.

-

Once cooled, inoculate the sterile medium with a culture of Klebsiella pneumoniae.

-

Incubate the fermentation vessel at a suitable temperature (e.g., 37°C) for several days.

-

Monitor the fermentation by observing gas production and changes in the appearance of the medium.

-

After the fermentation is complete, separate the bacterial cells from the broth by filtration or centrifugation.

-

The resulting broth, containing 2,3-butanediol and other fermentation products, can then be subjected to purification.

Historical Method: Separation of 2,3-Butanediol Stereoisomers by Diastereomeric Salt Crystallization

This classical chemical resolution technique was a common method for separating enantiomers before the advent of modern chromatography.

Objective: To separate a racemic mixture of 2,3-butanediol into its individual enantiomers.

Materials:

-

Racemic mixture of 2,3-butanediol

-

A chiral resolving agent (e.g., an enantiomerically pure chiral acid like tartaric acid)

-

Suitable solvent

-

Crystallization apparatus

Procedure:

-

React the racemic mixture of 2,3-butanediol with the chiral resolving agent to form a mixture of diastereomeric salts.

-

Dissolve the mixture of diastereomeric salts in a suitable solvent at an elevated temperature.

-

Slowly cool the solution to induce crystallization. Due to their different physical properties, one diastereomer will crystallize out of the solution first.

-

Separate the crystals by filtration.

-

The resolved enantiomer of 2,3-butanediol can then be recovered from the diastereomeric salt by a chemical reaction that removes the resolving agent.

-

The other enantiomer can be recovered from the remaining solution (mother liquor).

Modern Protocol: Fed-Batch Fermentation of a Metabolically Engineered Strain for High-Titer this compound Production

This protocol represents a contemporary approach to maximizing the production of a specific stereoisomer.

Objective: To achieve high-titer production of this compound using a metabolically engineered strain in a fed-batch fermentation process.

Materials:

-

Metabolically engineered microbial strain (e.g., Bacillus licheniformis MW3 (ΔbudC))

-

Complex fermentation medium (containing a carbon source like glucose, nitrogen sources, and trace elements)

-

Concentrated feed solution (containing a high concentration of the carbon source)

-

Bioreactor with controls for temperature, pH, and dissolved oxygen

-

Pumps for feeding

Procedure:

-

Prepare and sterilize the fermentation medium in the bioreactor.

-

Inoculate the bioreactor with a seed culture of the engineered strain.

-

Maintain the fermentation at optimal conditions of temperature, pH, and aeration.

-

When the initial carbon source is nearly depleted, begin feeding the concentrated feed solution to the bioreactor at a controlled rate to maintain a low but non-limiting concentration of the carbon source.

-

Continue the fed-batch process until the desired product titer is reached or the production rate decreases significantly.

-

Harvest the fermentation broth for downstream processing and purification of this compound.

Modern Protocol: Chiral Gas Chromatography for Stereoisomer Analysis

This is a standard analytical method for determining the enantiomeric purity of 2,3-butanediol.

Objective: To separate and quantify the different stereoisomers of 2,3-butanediol in a sample.

Materials:

-

Gas chromatograph (GC) equipped with a flame ionization detector (FID) or mass spectrometer (MS)

-

Chiral capillary column (e.g., a column coated with a cyclodextrin derivative)

-

Sample containing 2,3-butanediol

-

Standards of the pure stereoisomers of 2,3-butanediol

-

Derivatizing agent (optional, to improve volatility and separation)

Procedure:

-

If necessary, derivatize the 2,3-butanediol in the sample to increase its volatility.

-

Inject a small volume of the prepared sample into the GC.

-

The different stereoisomers will interact differently with the chiral stationary phase of the column and will therefore be separated, eluting at different retention times.

-

The detector will generate a signal for each eluting stereoisomer.

-

Identify the stereoisomers by comparing their retention times to those of the pure standards.

-

Quantify the amount of each stereoisomer by integrating the area under its corresponding peak in the chromatogram.

Part 4: The Biochemical Blueprint: Metabolic and Signaling Pathways

The production of this compound is governed by a well-defined metabolic pathway and is subject to complex regulatory networks within the cell.

The 2,3-Butanediol Biosynthesis Pathway

The biosynthesis of 2,3-butanediol from pyruvate involves a series of enzymatic reactions. The specific stereoisomers produced depend on the stereospecificity of the butanediol dehydrogenases present in the microorganism.

Caption: The microbial biosynthesis pathway of 2,3-butanediol stereoisomers from pyruvate.

A Social Network for Metabolism: Quorum Sensing Regulation in Serratia

In some bacteria, such as Serratia species, the production of 2,3-butanediol is not a solitary affair but is regulated by a cell-to-cell communication system known as quorum sensing. This allows the bacterial population to coordinate the expression of genes, including those for butanediol synthesis, in a cell-density-dependent manner.

The quorum sensing system in Serratia typically involves a LuxI homolog (e.g., SplI or SwrI) that synthesizes an N-acyl-homoserine lactone (AHL) signal molecule. As the bacterial population density increases, the concentration of the AHL signal molecule in the environment also increases. Once a threshold concentration is reached, the AHL binds to a LuxR homolog transcriptional regulator (e.g., SplR or SwrR). This activated complex then binds to specific DNA sequences in the promoter region of target genes, including the budAB operon, which encodes for α-acetolactate synthase and α-acetolactate decarboxylase, the first two enzymes in the butanediol synthesis pathway. This binding event activates the transcription of these genes, leading to the production of 2,3-butanediol.

Caption: Quorum sensing regulation of the 2,3-butanediol biosynthesis pathway in Serratia.

Part 5: Visualizing the Workflow

To provide a clearer understanding of the practical aspects of this compound research and production, this section presents two key workflows in a visual format.

A Bird's-Eye View: Typical Butanediol Fermentation and Recovery

This workflow outlines the major steps involved in producing and purifying 2,3-butanediol from a microbial fermentation process.

References

(2R,3R)-Butanediol: A Technical Guide to Safety, Toxicity, and Handling

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety, toxicity, and handling guidelines for (2R,3R)-Butanediol. The information is intended to support risk assessment and ensure safe laboratory practices.

Chemical and Physical Properties

This compound is a chiral organic compound with the chemical formula C₄H₁₀O₂. It is one of the stereoisomers of 2,3-Butanediol. While data specific to the (2R,3R) isomer is ideal, much of the available safety information pertains to the general substance "2,3-Butanediol" or its other isomers. This guide will specify when the data is not exclusive to the (2R,3R) form.

| Property | Value | Source |

| Molecular Weight | 90.12 g/mol | [1] |

| Appearance | Colorless liquid | [2][3] |

| Odor | Odorless | [3] |

| Boiling Point | 177 °C (351 °F; 450 K) | [3] |

| Melting Point | 19 °C (66 °F; 292 K) | |

| Flash Point | 85 °C (185 °F; 358 K) | |

| Density | 0.987 g/mL | |

| Solubility in Water | Miscible | |

| log P (Octanol/Water Partition Coefficient) | -0.92 | |

| Autoignition Temperature | 402 °C (756 °F; 675 K) |

Toxicological Data

The toxicological profile of this compound is primarily characterized by low acute toxicity. However, it can cause irritation upon contact.

Acute Toxicity

| Endpoint | Value | Species | Route | Source |

| LD50 | 5462 mg/kg | Rat | Oral | |

| LD50 | 6,075 mg/kg | Mouse | Intraperitoneal |

Irritation

| Endpoint | Result | Species | Source |

| Skin Irritation | Causes skin irritation. In some tests, no skin irritation was observed after 24 hours. | Rabbit | |

| Eye Irritation | Causes serious eye irritation. In some tests, no eye irritation was observed after 72 hours. | Rabbit | |

| Respiratory Irritation | May cause respiratory irritation. | Not Specified |

Genotoxicity and Carcinogenicity

There is currently no data available to suggest that 2,3-Butanediol is genotoxic or carcinogenic.

Experimental Protocols

The following are representative experimental protocols for key toxicity studies, based on OECD guidelines. The specific details of the studies for the cited data may have varied.

Acute Oral Toxicity (LD50) - Representative Protocol (based on OECD Guideline 401)

-

Test Animals: Healthy, young adult rats of a single strain are used. Both males and females are typically included in the study.

-

Housing and Acclimation: Animals are housed in appropriate conditions with controlled temperature, humidity, and light cycles. They are acclimated to the laboratory environment for at least 5 days before the study.

-

Dose Preparation: The test substance, this compound, is prepared at various concentrations in a suitable vehicle if necessary. For 2,3-Butanediol, which is a liquid, it may be administered neat.

-

Administration: A single dose of the test substance is administered to the animals by oral gavage.

-

Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days. Observations are made frequently on the day of dosing and at least once daily thereafter.

-

Necropsy: All animals (those that die during the study and those euthanized at the end) undergo a gross necropsy to identify any pathological changes.

-

Data Analysis: The LD50 value is calculated using a recognized statistical method.

Skin Irritation - Representative Protocol (based on OECD Guideline 404)

-

Test Animals: Healthy, young adult albino rabbits are used.

-

Preparation of Animals: The day before the test, the fur on the dorsal area of the trunk is clipped.

-

Application of Test Substance: A small amount (e.g., 0.5 mL for liquids) of this compound is applied to a small area of the clipped skin and covered with a gauze patch.

-

Exposure: The patch is left in place for a specified period, typically 4 hours.

-

Observation: After the exposure period, the patch is removed, and the skin is examined for signs of erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours after patch removal).

-

Scoring: The severity of the skin reactions is scored according to a standardized grading system.

-

Data Analysis: The mean scores for erythema and edema are calculated for each animal to determine the primary irritation index.

Eye Irritation - Representative Protocol (based on OECD Guideline 405)

-

Test Animals: Healthy, young adult albino rabbits are used.

-

Application of Test Substance: A small amount (e.g., 0.1 mL for liquids) of this compound is instilled into the conjunctival sac of one eye of each rabbit. The other eye serves as a control.

-

Observation: The eyes are examined for signs of corneal opacity, iritis, and conjunctival redness and chemosis (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours after instillation).

-

Scoring: The severity of the eye reactions is scored according to a standardized grading system.

-

Data Analysis: The scores for each observation point are recorded to determine the overall irritancy potential of the substance.

Handling and Safety Guidelines

Engineering Controls

-

Work in a well-ventilated area. Use local exhaust ventilation if there is a risk of generating mists or aerosols.

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear safety glasses with side shields or chemical goggles.

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber). Wear appropriate protective clothing to prevent skin contact.

-

Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor cartridge.

Handling and Storage

-

Handling: Avoid contact with skin, eyes, and clothing. Keep away from heat, sparks, and open flames. Use non-sparking tools.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

Spills and Accidental Release

-

Personal Precautions: Evacuate personnel to a safe area. Remove all sources of ignition. Wear appropriate PPE.

-

Environmental Precautions: Prevent the substance from entering drains or waterways.

-

Containment and Cleanup: Absorb the spill with an inert material (e.g., sand, earth) and place it in a suitable container for disposal.

First Aid Measures

The following diagram illustrates the general workflow for first aid in case of exposure to this compound.

Caption: First Aid Workflow for this compound Exposure.

Environmental Fate

Currently, there is limited specific data available on the environmental fate of this compound. However, based on its miscibility with water and low octanol-water partition coefficient, it is not expected to bioaccumulate significantly.

Disposal Considerations

Dispose of this compound and its containers in accordance with local, regional, and national regulations. Do not allow the substance to enter drains or the environment.

Conclusion

This compound is a compound with low acute toxicity but should be handled with care due to its potential to cause skin, eye, and respiratory irritation. Adherence to standard laboratory safety practices, including the use of appropriate personal protective equipment and working in a well-ventilated area, is essential for minimizing exposure risks. In case of accidental exposure, the first aid measures outlined in this guide should be followed promptly, and medical attention should be sought.

References

Thermochemical Properties of (2R,3R)-Butanediol: A Technical Guide

Introduction

(2R,3R)-Butanediol, a stereoisomer of 2,3-butanediol, is an organic compound of significant interest in various chemical and pharmaceutical applications. As a vicinal diol, its two hydroxyl groups on adjacent carbons allow for distinct hydrogen bonding patterns, influencing its physical and chemical properties. A thorough understanding of its thermochemical characteristics—such as enthalpy, entropy, and heat capacity—is fundamental for process design, formulation development, and predicting its behavior in chemical reactions. In the pharmaceutical industry, these properties are critical for ensuring drug stability, solubility, and bioavailability.[1] This guide provides a comprehensive overview of the core thermochemical properties of this compound, details the experimental methodologies for their determination, and presents a logical workflow for one of the key measurement techniques.

Core Thermochemical Data

The thermochemical properties of this compound are essential for a variety of scientific and industrial calculations. The following tables summarize key quantitative data compiled from established chemical databases and literature. Note that some values are calculated based on established methods like the Joback method, while others are derived from direct experimental measurements.

Table 1: Standard Molar Thermodynamic Properties of this compound at 298.15 K

| Property | Symbol | Value | Unit | Source/Method |

| Standard Molar Enthalpy of Formation (Liquid) | ΔfH°liquid | -544.8 | kJ/mol | NIST[2][3] |

| Standard Molar Enthalpy of Formation (Gas) | ΔfH°gas | -440.91 | kJ/mol | Joback Calculated[4] |

| Standard Molar Gibbs Free Energy of Formation | ΔfG° | -295.72 | kJ/mol | Joback Calculated[4] |

| Standard Molar Enthalpy of Combustion (Liquid) | ΔcH°liquid | -2443.5 | kJ/mol | NIST |

| Molar Heat Capacity (Liquid) | Cp,liquid | 213.0 | J/mol·K | NIST |

Table 2: Phase Transition Properties of this compound

| Property | Symbol | Value | Unit | Source |

| Normal Melting Point | Tfus | 19.7 | °C | HMDB |

| Normal Boiling Point | Tboil | 177 - 182 | °C | Sigma-Aldrich, Wikipedia |

| Enthalpy of Fusion | ΔfusH° | 7.25 | kJ/mol | Joback Calculated |

| Enthalpy of Vaporization | ΔvapH° | 63.20 ± 0.70 | kJ/mol | NIST |

Experimental Protocols

The accurate determination of thermochemical properties relies on precise and well-established experimental techniques. The primary method for determining the standard enthalpy of formation for organic compounds like this compound is combustion calorimetry.

Methodology: Combustion Calorimetry

Combustion calorimetry measures the heat released during the complete combustion of a substance in a controlled environment. This heat of combustion is then used to calculate the standard enthalpy of formation.

-

1. Sample Preparation: A precise mass of liquid this compound is carefully weighed and encapsulated in a combustible container, such as a gelatin capsule or a polyethylene ampoule. The mass must be known to a high degree of accuracy.

-

2. Bomb Assembly: The encapsulated sample is placed within a platinum crucible, which is then positioned inside a high-pressure stainless-steel vessel known as a "bomb." A fuse wire (typically iron or platinum) is connected to ignition electrodes, with its end in direct contact with the sample to ensure ignition.

-

3. Pressurization and Immersion: The bomb is purged of air and then filled with high-purity oxygen to a pressure of approximately 30 atm. This ensures complete combustion of the organic sample. The sealed bomb is then submerged in a precisely known volume of water in a calorimeter jacket.

-

4. Ignition and Temperature Measurement: The system is allowed to reach thermal equilibrium. The sample is then ignited by passing an electric current through the fuse wire. The combustion reaction releases heat, which is transferred to the bomb and the surrounding water, causing a rise in temperature. This temperature change is meticulously recorded with a high-precision thermometer (e.g., a platinum resistance thermometer) over time until the system reaches a final, stable temperature.

-

5. Data Analysis and Calculation: The total heat released is calculated from the temperature rise and the known heat capacity of the calorimeter system (determined through calibration, often by combusting a standard substance like benzoic acid). After applying corrections for the heat of ignition and the formation of minor products (like nitric acid from residual nitrogen), the heat of combustion of the sample is determined. From this value, the standard enthalpy of formation (ΔfH°) is calculated using Hess's Law.

Workflow Visualization

The following diagram illustrates the experimental workflow for determining the enthalpy of formation using the combustion calorimetry technique described above.

Caption: Workflow for determining enthalpy of formation.

References

Methodological & Application

Application Notes and Protocols for Microbial Fermentation of (2R,3R)-Butanediol

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the production of (2R,3R)-butanediol through microbial fermentation. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development and biotechnology.

Application Notes

This compound is a chiral compound with significant applications in the synthesis of pharmaceuticals, liquid crystals, and other high-value chemicals. Microbial fermentation offers a promising and sustainable route for its production, often with high stereospecificity. Several microorganisms, including Klebsiella pneumoniae, Bacillus subtilis, and Serratia marcescens, have been successfully employed for the production of 2,3-butanediol. Metabolic engineering strategies are often employed to enhance the yield, titer, and productivity of the desired (2R,3R) isomer by redirecting carbon flux and minimizing byproduct formation.

The choice of microbial strain, fermentation strategy (batch, fed-batch, or continuous), and downstream processing are critical factors that influence the overall efficiency and economic viability of the process. Fed-batch fermentation is a commonly used strategy to achieve high cell densities and product titers by overcoming substrate inhibition and catabolite repression. Downstream purification of this compound from the fermentation broth remains a significant challenge due to its high boiling point and hydrophilicity. Various methods, including solvent extraction, membrane separation, and reactive extraction, have been explored to address this.

This document provides protocols for the cultivation of key microbial strains, detailed fed-batch fermentation procedures, and analytical methods for the quantification of this compound, aiming to facilitate research and development in this field.

Data Presentation

Table 1: Comparison of Microbial Strains and Fermentation Strategies for 2,3-Butanediol Production

| Microorganism | Strain | Fermentation Mode | Carbon Source | Titer (g/L) | Yield (g/g) | Productivity (g/L/h) | Predominant Isomer(s) | Reference |

| Klebsiella pneumoniae | Wild Type | Fed-batch | Glucose | 113 | - | - | meso, (2R,3R) | [1] |

| Klebsiella pneumoniae | Mutant SRM2 | Fed-batch | Glycerol | 77.5 | 0.59 | - | Not Specified | [2] |

| Klebsiella pneumoniae | SDM | Fed-batch | Glucose | 150 | - | 4.21 | Not Specified | [3] |

| Bacillus subtilis | Engineered | Two-step aerobic-anaerobic | Glucose | 6.1 | - | 0.4 | (2R,3R) | [4] |

| Bacillus subtilis | GD5 | Fed-batch | Sucrose | 42.31 | 0.52 | 0.33 | (R,R)-2,3-BD | [5] |

| Paenibacillus polymyxa | MDBDO | Fed-batch | Not Specified | 77.3 | - | - | R,R-2,3-BDO |

Experimental Protocols

Protocol 1: Cultivation of Klebsiella pneumoniae for this compound Production

1. Media Preparation:

-

Seed Culture Medium (per liter):

-

Glucose: 20 g

-

Yeast Extract: 5 g

-

Peptone: 10 g

-

(NH₄)₂SO₄: 2 g

-

KH₂PO₄: 1.5 g

-

K₂HPO₄: 2.5 g

-

MgSO₄·7H₂O: 0.2 g

-

Adjust pH to 7.0. Sterilize by autoclaving at 121°C for 20 minutes.

-

-

Fermentation Medium (per liter):

-

Glucose: 100-150 g

-

Yeast Extract: 10 g

-

(NH₄)₂SO₄: 4 g

-

KH₂PO₄: 3 g

-

K₂HPO₄: 5 g

-

MgSO₄·7H₂O: 0.5 g

-

Trace element solution: 1 mL (containing per liter: FeCl₃·6H₂O 2.7 g, ZnCl₂·4H₂O 0.2 g, CoCl₂·6H₂O 0.2 g, Na₂MoO₄·2H₂O 0.2 g, CaCl₂·2H₂O 0.1 g, CuCl₂·2H₂O 0.1 g, H₃BO₃ 0.05 g)

-

Adjust pH to 7.0. Sterilize by autoclaving at 121°C for 20 minutes. Glucose and MgSO₄·7H₂O should be autoclaved separately and added aseptically.

-

2. Inoculum Preparation:

-

Inoculate a single colony of K. pneumoniae from a fresh agar plate into a 250 mL flask containing 50 mL of seed culture medium.

-

Incubate at 37°C with shaking at 200 rpm for 12-16 hours until the optical density at 600 nm (OD₆₀₀) reaches 2.0-3.0.

3. Fed-Batch Fermentation:

-

Aseptically transfer the seed culture (5-10% v/v) to a sterilized 5 L bioreactor containing 3 L of fermentation medium.

-

Control the fermentation temperature at 37°C.

-

Maintain the pH at 6.5 by automatic addition of 5 M NaOH or NH₄OH.

-

Set the initial agitation speed to 300 rpm and the aeration rate to 1.0 vvm (volume of air per volume of medium per minute).

-

Monitor the dissolved oxygen (DO) level. Once the DO drops to a low level (e.g., 5-10% of air saturation), maintain it at this level by increasing the agitation speed.

-

When the initial glucose concentration decreases to approximately 20-30 g/L, start the feeding.

-

Prepare a concentrated feeding solution containing 700 g/L glucose and 50 g/L yeast extract.

-

Feed the solution at a rate that maintains the glucose concentration in the bioreactor between 20 and 50 g/L.

-

Collect samples periodically for analysis of cell density, substrate concentration, and product formation.

Protocol 2: Quantification of this compound by HPLC

1. Sample Preparation:

-

Withdraw 1 mL of fermentation broth.

-

Centrifuge at 10,000 x g for 10 minutes to remove cells.

-

Filter the supernatant through a 0.22 µm syringe filter.

-

Dilute the sample with deionized water to a concentration within the linear range of the standard curve.

2. HPLC Analysis:

-

HPLC System: A high-performance liquid chromatography system equipped with a refractive index (RI) detector.

-

Column: A column suitable for organic acid and alcohol analysis, such as an Aminex HPX-87H column (300 mm × 7.8 mm).

-

Mobile Phase: 5 mM H₂SO₄.

-

Flow Rate: 0.6 mL/min.

-

Column Temperature: 60°C.

-

Injection Volume: 20 µL.